2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
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Overview
Description
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide typically involves the reaction of 6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine with a suitable sulfanylacetamide derivative. The reaction is often carried out in the presence of a base such as piperidine and under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities.
Medicine: It is being investigated for its anticonvulsant and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b]pyridazine
- 6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide is unique due to its specific structural features, such as the presence of both a triazole and a pyridazine ring, which contribute to its distinct pharmacological profile.
Properties
CAS No. |
894037-84-4 |
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Molecular Formula |
C13H10ClN5OS |
Molecular Weight |
319.77 g/mol |
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-3-1-8(2-4-9)10-5-6-12-16-17-13(19(12)18-10)21-7-11(15)20/h1-6H,7H2,(H2,15,20) |
InChI Key |
QTAWNOIOONHQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)N)C=C2)Cl |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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